molecular formula C24H23N3O4 B4264088 {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

Cat. No.: B4264088
M. Wt: 417.5 g/mol
InChI Key: VJIHFVPHGNLVEN-UHFFFAOYSA-N
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Description

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is a complex organic compound with a molecular formula of C24H23N3O4 This compound is characterized by the presence of a piperazine ring substituted with benzyloxy and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves multiple steps. One common method includes the following steps:

    Preparation of 4-(benzyloxy)benzyl chloride: This intermediate can be synthesized by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 1-[4-(benzyloxy)phenyl]piperazine: The 4-(benzyloxy)benzyl chloride is then reacted with piperazine in a solvent like ethanol under reflux conditions to form the desired piperazine derivative.

    Introduction of the nitrobenzoyl group: Finally, the 1-[4-(benzyloxy)phenyl]piperazine is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.

    Reduction: Nitro group reduction yields amino derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperazine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(benzyloxy)phenyl]piperazine: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.

    1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine: Contains a chloro substituent, which can influence its reactivity and biological activity.

    1-[4-(benzyloxy)phenyl]-4-{3-nitro-4-methylbenzoyl}piperazine: Contains a methyl group, which can affect its steric and electronic properties.

Uniqueness

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is unique due to the presence of both benzyloxy and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry.

Properties

IUPAC Name

(4-nitrophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(20-6-8-22(9-7-20)27(29)30)26-16-14-25(15-17-26)21-10-12-23(13-11-21)31-18-19-4-2-1-3-5-19/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIHFVPHGNLVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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